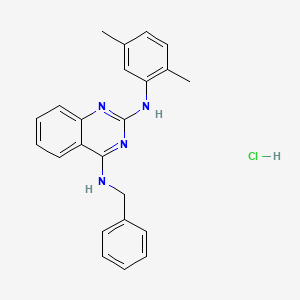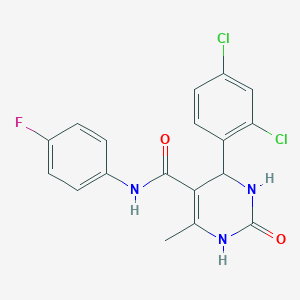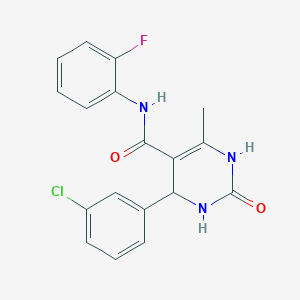
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a sulfonamide derivative with a complex structure that includes a 9,10-dihydroanthracene moiety. Sulfonamides are a group of compounds known for their antibiotic properties, while anthracene is a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the 9,10-dihydroanthracene and sulfonamide groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, sulfonamides can participate in a variety of reactions, including hydrolysis and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .作用机制
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a number of mechanisms of action. It has been found to interact with DNA and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This compound also binds to proteins and inhibits their activity, as well as inhibiting the activity of certain enzymes involved in cell metabolism.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to induce apoptosis in certain types of cells. It has also been found to have anti-inflammatory and anti-oxidant effects. Additionally, it has been found to have an effect on the expression of certain genes.
实验室实验的优点和局限性
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in experiments. It is not as soluble in water as some other compounds, making it difficult to use in some experiments. Additionally, it is not as bright as some other fluorescent dyes, making it difficult to use in some imaging experiments.
未来方向
For research on N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide include further investigation of its effects on gene expression, its potential as a therapeutic agent, and its potential applications in environmental studies. Additionally, further research on its synthesis and optimization of its solubility in water could lead to more efficient and cost-effective production. Other potential future directions include further investigation of its effects on cell metabolism, its potential as an imaging agent, and its potential applications in drug delivery.
合成方法
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can be synthesized from anthracene and sulfonamide. The first step is to prepare a solution of anthracene in an organic solvent, such as dichloromethane. The solution is then cooled to −78 °C and a solution of sulfonamide is added. The mixture is stirred for two hours, followed by the addition of a base, such as sodium hydroxide. The reaction is then heated to 80 °C and stirred for an additional two hours. The product is then filtered, washed with water, and dried.
科学研究应用
N-(2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has a variety of scientific research applications. It has been used as a fluorescent dye in cell imaging and as a chromogenic substrate in enzyme assays. It has also been used as a therapeutic agent in the treatment of certain types of cancer. Additionally, it has been used to study the effect of PAHs on the environment.
安全和危害
属性
IUPAC Name |
N-(2-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-13-6-2-5-9-19(13)22-27(25,26)14-10-11-17-18(12-14)21(24)16-8-4-3-7-15(16)20(17)23/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPGQNVOJBFGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6482184.png)
![1-(2H-1,3-benzodioxol-5-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B6482203.png)
![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B6482209.png)
![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride](/img/structure/B6482211.png)

![1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride](/img/structure/B6482221.png)
![3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B6482223.png)




![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)